4-Hydroxymidazolam 4-Hydroxymidazolam 4-Hydroxymidazolam, also known as 4-oh-mdz, belongs to the class of organic compounds known as imidazo[1, 5-a][1, 4]benzodiazepines. Imidazo[1, 5-a][1, 4]benzodiazepines are compounds containing an imidazole ring and a 1, 4-benzodiazepine ring system, both sharing one nitrogen atom. 4-Hydroxymidazolam is considered to be a practically insoluble (in water) and relatively neutral molecule. 4-Hydroxymidazolam has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 4-hydroxymidazolam is primarily located in the cytoplasm and membrane (predicted from logP).
4-hydroxymidazolam is an imidazobenzodiazepine that is midazolam which is substituted by a hydroxy group at position 4. It is the minor hydroxylated metabolite of the anesthetic, midazolam. It has a role as a drug metabolite, a human blood serum metabolite and a human urinary metabolite. It is an imidazobenzodiazepine, a member of monofluorobenzenes, an organochlorine compound and an organic hydroxy compound. It derives from a midazolam.
Brand Name: Vulcanchem
CAS No.: 59468-85-8
VCID: VC1605021
InChI: InChI=1S/C18H13ClFN3O/c1-10-21-9-16-18(24)22-17(12-4-2-3-5-14(12)20)13-8-11(19)6-7-15(13)23(10)16/h2-9,18,24H,1H3
SMILES: CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O)C4=CC=CC=C4F
Molecular Formula: C18H13ClFN3O
Molecular Weight: 341.8 g/mol

4-Hydroxymidazolam

CAS No.: 59468-85-8

Cat. No.: VC1605021

Molecular Formula: C18H13ClFN3O

Molecular Weight: 341.8 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxymidazolam - 59468-85-8

Specification

CAS No. 59468-85-8
Molecular Formula C18H13ClFN3O
Molecular Weight 341.8 g/mol
IUPAC Name 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-4-ol
Standard InChI InChI=1S/C18H13ClFN3O/c1-10-21-9-16-18(24)22-17(12-4-2-3-5-14(12)20)13-8-11(19)6-7-15(13)23(10)16/h2-9,18,24H,1H3
Standard InChI Key ZYISITHKPKHPKG-UHFFFAOYSA-N
SMILES CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O)C4=CC=CC=C4F
Canonical SMILES CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O)C4=CC=CC=C4F

Introduction

Chemical Structure and Properties

4-Hydroxymidazolam (CAS No. 59468-85-8) is an imidazobenzodiazepine derivative characterized by the chemical formula C₁₈H₁₃ClFN₃O and a molecular weight of 341.77 Da . Structurally, it is midazolam with a hydroxyl group substitution at position 4, maintaining the core 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a] benzodiazepine framework . It typically appears as an off-white solid at room temperature .

The compound is functionally classified as an imidazobenzodiazepine, a monofluorobenzene derivative, and contains both organochlorine and organic hydroxyl groups . A key physical characteristic of 4-hydroxymidazolam is its heightened sensitivity to acidic conditions, which necessitates specialized handling during analytical procedures .

Table 1. Chemical and Physical Properties of 4-Hydroxymidazolam

PropertyValue
Chemical Name8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a] benzodiazepin-4-ol
Molecular FormulaC₁₈H₁₃ClFN₃O
Molecular Weight341.77 Da
CAS Number59468-85-8
Physical AppearanceOff-white solid
Chemical ClassificationImidazobenzodiazepine, monofluorobenzene derivative
StabilityAcid-sensitive

Metabolism and Formation

4-Hydroxymidazolam is formed through the oxidative metabolism of midazolam, primarily by cytochrome P450 enzymes 3A4 and 3A5 (CYP3A4/5) . In the metabolic pathway of midazolam, 1-hydroxymidazolam is generated as the major metabolite (constituting 60-70% of biotransformation products), while 4-hydroxymidazolam is a minor metabolite, accounting for approximately 5% or less of the total metabolites .

The formation of 4-hydroxymidazolam occurs predominantly in the liver, though CYP3A enzymes are also present in the gastrointestinal mucosa, suggesting potential pre-systemic metabolism at this site as well . Following hydroxylation, 4-hydroxymidazolam undergoes phase II metabolism, primarily through glucuronidation, to form more water-soluble conjugates that facilitate urinary excretion .

Figure 1. Metabolic Pathway of Midazolam

MidazolamCYP3A4/5{1-Hydroxymidazolam (60-70%)UGT2B4/2B7/1A4Glucuronide conjugates4-Hydroxymidazolam (≤5%)UGT1A4Glucuronide conjugates\text{Midazolam} \xrightarrow{\text{CYP3A4/5}} \begin{cases} \text{1-Hydroxymidazolam (60-70\%)} \xrightarrow{\text{UGT2B4/2B7/1A4}} \text{Glucuronide conjugates} \\ \text{4-Hydroxymidazolam (≤5\%)} \xrightarrow{\text{UGT1A4}} \text{Glucuronide conjugates} \end{cases}

Analytical Methods for Detection and Quantification

The accurate quantification of 4-hydroxymidazolam in biological samples presents several analytical challenges, primarily due to its acid sensitivity and typically low concentrations . High-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for detecting and quantifying 4-hydroxymidazolam in clinical and research settings .

A validated LC-MS/MS method has been developed specifically for the simultaneous quantification of midazolam, 1-hydroxymidazolam, and 4-hydroxymidazolam in small volume plasma samples (as low as 25 μL), making it particularly valuable for pediatric pharmacokinetic studies . This method employs a precursor-to-fragment transition of m/z 342.1 → 325.1 for 4-hydroxymidazolam quantification, with an additional transition of 342.1 → 297.0 used for confirmatory purposes .

Sample Preparation and Extraction

Given the acid sensitivity of 4-hydroxymidazolam, specialized sample preparation procedures have been optimized to ensure stability and recovery. Solid-phase extraction (SPE) using Waters Oasis HLB μ-Elution plates has demonstrated effective recovery when samples are loaded with water containing 1% formic acid . The elution is optimally performed using methanol, as the addition of formic acid to the elution solvent can compromise 4-hydroxymidazolam stability .

Chromatographic Conditions

The chromatographic separation typically employs a C18 analytical column with a mobile phase consisting of acetonitrile:water (55:45, v/v) with 0.1% acetic acid . This configuration allows for efficient separation with a total run time of approximately 5 minutes, enabling high-throughput analysis of clinical samples .

Method Validation Parameters

Validated LC-MS/MS methods for 4-hydroxymidazolam analysis have demonstrated:

  • Linear calibration curves from 0.5 to 1,000 ng/mL

  • Intra- and inter-day accuracy within 85-115%

  • Precision (coefficient of variation) less than 15%

  • Sufficient stability in plasma and extracts under optimized assay conditions

Pharmacological Properties

Table 2. Relative Receptor Binding Affinities

CompoundRelative Benzodiazepine Receptor Affinity
Midazolam100% (reference)
1-Hydroxymidazolam~20%
4-Hydroxymidazolam~7%

Glucuronidation and Elimination

Following formation, 4-hydroxymidazolam undergoes phase II metabolism primarily through glucuronidation to form water-soluble conjugates that are then excreted in urine . Studies examining the UDP-glucuronosyltransferases (UGTs) involved in 4-hydroxymidazolam glucuronidation have identified UGT1A4 as the principal isoform responsible for this conjugation .

This metabolic pathway differs somewhat from that of 1-hydroxymidazolam, which undergoes both O-glucuronidation (primarily via UGT2B4/2B7) and N-glucuronidation (via UGT1A4) . The glucuronide conjugates of 4-hydroxymidazolam constitute a smaller fraction of the urinary excretion products compared to those of 1-hydroxymidazolam .

Since authentic hydroxymidazolam glucuronide standards are often unavailable for direct quantification, β-glucuronidase hydrolysis has been employed as an analytical strategy to measure total 4-hydroxymidazolam concentrations . By comparing samples with and without enzymatic hydrolysis, researchers can estimate the conjugated fraction of 4-hydroxymidazolam in biological samples .

Research Applications

4-Hydroxymidazolam has several important applications in research and clinical settings:

Pharmacokinetic Studies

As a metabolite of midazolam, 4-hydroxymidazolam serves as a valuable marker in pharmacokinetic studies, particularly those assessing CYP3A4/5 activity . Midazolam is widely used as a probe drug for CYP3A phenotyping, and comprehensive analysis that includes 4-hydroxymidazolam provides a more complete assessment of midazolam metabolism .

Drug-Drug Interaction Studies

Quantification of 4-hydroxymidazolam alongside midazolam and 1-hydroxymidazolam allows for more comprehensive evaluation of potential drug-drug interactions involving CYP3A enzymes or UGT1A4 . This is particularly important in clinical settings where patients may receive multiple medications metabolized by these enzyme systems.

Cell Biology and Neuroscience Research

4-Hydroxymidazolam has applications in cell biology studies, particularly those focusing on cell signaling pathways and neuroscience research . Its structural relationship to midazolam, coupled with modified pharmacological properties, makes it a useful tool for studying benzodiazepine receptor interactions and downstream signaling events.

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